molecular formula C8H9N3O2 B15239758 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

Cat. No.: B15239758
M. Wt: 179.18 g/mol
InChI Key: FYGZPMVFTWNJLK-UHFFFAOYSA-N
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Description

6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at the 6-position and two ketone groups at the 5- and 7-positions. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions between 5-aminopyrazole derivatives and dicarbonyl compounds, as exemplified by the reaction of 5-aminopyrazole with diethyl malonate under solvent-free conditions .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-ethyl-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H9N3O2/c1-2-5-7(12)10-6-3-4-9-11(6)8(5)13/h3-5H,2H2,1H3,(H,10,12)

InChI Key

FYGZPMVFTWNJLK-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=CC=NN2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate pyrazolone, which then undergoes cyclization with formamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, forming stable complexes that prevent substrate binding and catalysis .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitution Patterns

Compound Name Substituent Positions Key Structural Features
6-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione 6-ethyl Ethyl group at 6-position; ketones at 5,7
2-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione 2-ethyl Ethyl group at 2-position; altered sterics
3-Ethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione 3-ethyl Ethyl group at 3-position; electronic effects
2,6-Dimethyl-pyrazolo[1,5-a]pyrimidine-5,7-dione 2,6-dimethyl Enhanced steric hindrance at 2 and 6
2-Propyl-pyrazolo[1,5-a]pyrimidine-5,7-dione 2-propyl Longer alkyl chain; increased hydrophobicity

Key Observations :

  • Positional Isomerism : The ethyl group’s position significantly impacts reactivity and applications. For example, the 6-ethyl derivative (target compound) exhibits distinct electronic effects compared to 2- or 3-ethyl analogues due to proximity to the pyrimidine ring’s electron-deficient regions .
  • Steric Effects : 2,6-Dimethyl derivatives (e.g., CAS 1423025-72-2) show reduced reactivity in nucleophilic substitutions due to steric hindrance .
  • Alkyl Chain Length : Propyl-substituted analogues (e.g., 2-propyl variant, CAS 1566821-88-2) demonstrate increased lipophilicity, influencing solubility and pharmacokinetic profiles .

Key Findings :

  • The 6-ethyl derivative is synthesized efficiently (76–87% yield) via condensation, whereas propyl-substituted analogues require harsher conditions (e.g., POCl3) with lower yields (32–38%) .
  • Multicomponent reactions (e.g., using aldehydes) offer modularity but are sensitive to substituent electronic effects. Electron-withdrawing groups on aldehydes reduce yields compared to electron-donating groups .

Key Insights :

  • Bioactivity : Derivatives with aromatic substituents (e.g., indole) exhibit potent anti-HIV activity (EC50 = 0.070 µM), outperforming clinical drugs like nevirapine .
  • Safety Profiles : Propyl-substituted analogues are highly flammable (H224, H228), necessitating stringent handling protocols .

Biological Activity

6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C9_9H11_11N3_3O2_2
  • IUPAC Name : 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione

Biological Activity Overview

The biological activities of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione have been explored in various studies. Key findings include:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
    • A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could inhibit bacterial growth by disrupting cellular processes.
  • Anticancer Properties :
    • Research indicates that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
    • In vitro studies have highlighted its potential to inhibit tumor growth in various cancer models.
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce cytokine production in activated immune cells.
    • Experimental models have shown a decrease in inflammation markers following treatment with this compound.

The mechanisms underlying the biological activities of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione are multifaceted:

  • Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Signal Transduction Modulation : It may affect various signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of 6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione:

StudyFocusFindings
Study 1AntimicrobialEffective against multiple bacterial strains with low MIC values.
Study 2AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3Anti-inflammatoryReduced TNF-alpha and IL-6 levels in macrophage cultures.

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